molecular formula C16H18N2O2 B3037762 N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline CAS No. 58697-62-4

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline

Cat. No.: B3037762
CAS No.: 58697-62-4
M. Wt: 270.33 g/mol
InChI Key: GERUPIWLKRBVNV-ATVHPVEESA-N
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Description

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline is an organic compound characterized by the presence of a Schiff base linkage between an aniline and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline involves its interaction with various molecular targets. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can influence its biological activity. Additionally, the presence of methoxy groups on the phenyl ring can enhance its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]phenol
  • N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine
  • N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]thiophene

Uniqueness

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline is unique due to its specific substitution pattern and the presence of both aniline and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(17-18-14-7-5-4-6-8-14)13-9-10-15(19-2)16(11-13)20-3/h4-11,18H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERUPIWLKRBVNV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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